2-Ethoxy-3,5-difluorobenzenethiol
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Overview
Description
2-Ethoxy-3,5-difluorobenzenethiol is an organic compound with the molecular formula C8H8F2OS. It belongs to the class of thiophenols, which are aromatic compounds containing a thiol group (-SH) attached to a benzene ring. This compound is characterized by the presence of two fluorine atoms and an ethoxy group (-OCH2CH3) on the benzene ring, making it a fluorinated aromatic thiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,5-difluorobenzenethiol typically involves the introduction of the thiol group onto a fluorinated aromatic precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated aromatic compound is treated with a thiol reagent under basic conditions. For example, 2-ethoxy-3,5-difluoronitrobenzene can be reacted with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3,5-difluorobenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiol group can yield the corresponding thiolate anion.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Thiolate anions (R-S^-).
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethoxy-3,5-difluorobenzenethiol depends on its specific application. In chemical reactions, the thiol group can act as a nucleophile, participating in substitution and addition reactions. The presence of fluorine atoms can influence the compound’s reactivity by altering the electron density on the aromatic ring, making it more or less reactive towards electrophiles .
In biological systems, the compound’s mechanism of action may involve interactions with specific enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4,6-difluorobenzenethiol: Similar structure but with different fluorine substitution pattern.
2-Methoxy-3,5-difluorobenzenethiol: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-3,5-dichlorobenzenethiol: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
2-Ethoxy-3,5-difluorobenzenethiol is unique due to the specific positioning of the ethoxy and fluorine groups on the benzene ring. This unique substitution pattern can result in distinct chemical and physical properties, such as altered reactivity and solubility, compared to other similar compounds .
Properties
IUPAC Name |
2-ethoxy-3,5-difluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c1-2-11-8-6(10)3-5(9)4-7(8)12/h3-4,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREFOVVJSWQFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1S)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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